molecular formula C13H9N B8168436 5-Ethynyl-2-phenylpyridine

5-Ethynyl-2-phenylpyridine

Cat. No.: B8168436
M. Wt: 179.22 g/mol
InChI Key: XBIAHJBSGHXXJQ-UHFFFAOYSA-N
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Description

5-Ethynyl-2-phenylpyridine is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 5-position and a phenyl group at the 2-position of the pyridine ring. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), similar to 5-ethynyl-2′-deoxyuridine (EdU), a well-established DNA synthesis marker . The phenyl substituent introduces steric bulk and aromaticity, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

5-ethynyl-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-11-8-9-13(14-10-11)12-6-4-3-5-7-12/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIAHJBSGHXXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Sonogashira cross-coupling reaction between 5-bromo-2-phenylpyridine and trimethylsilylacetylene (TMSA) is the most efficient method for synthesizing 5-ethynyl-2-phenylpyridine. This approach leverages palladium and copper catalysts to form the carbon–carbon bond between the pyridine ring and the ethynyl group.

Key Reaction Steps

  • Coupling Reaction :

    • Starting Materials : 5-Bromo-2-phenylpyridine (1.0 equiv), TMSA (1.2 equiv).

    • Catalysts : Pd(PPh₃)₄ (5 mol%), CuI (3 mol%).

    • Solvent : Triethylamine/DMF (1:1).

    • Conditions : 90°C, 18 hours under inert atmosphere.

    • Intermediate : 5-Trimethylsilylethynyl-2-phenylpyridine (yield: 84%).

  • Deprotection :

    • Reagents : K₂CO₃ (2.3 equiv) in methanol.

    • Conditions : Room temperature, 30 minutes.

    • Product : this compound (yield: >99%).

Optimization Insights

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 3 mol% decreased yields to 68%, emphasizing the need for stoichiometric precision.

  • Solvent Choice : Polar solvents like DMF improved reaction rates compared to toluene.

Alternative Synthetic Strategies

Suzuki-Miyaura Coupling Variants

While less common, Suzuki-Miyaura coupling has been explored using 5-ethynylpyridine boronic esters and phenyl halides. However, this method faces challenges due to boronic ester instability.

Representative Conditions

  • Electrophile : 2-Bromopyridine.

  • Nucleophile : Phenylboronic acid.

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%).

  • Yield : 52% (lower efficiency than Sonogashira).

Direct Alkynylation of Pyridine Derivatives

A patent (WO2018073838A1) describes a one-pot synthesis using 2-phenylpyridine and ethynylating agents under gold catalysis.

Critical Parameters

  • Catalyst : AuCl(PPh₃) (5 mol%).

  • Solvent : Xylene/HFIP (3:1).

  • Temperature : 70°C, 6 hours.

  • Yield : 73%.

Comparative Analysis of Methods

MethodStarting MaterialsCatalystsYield (%)Key AdvantagesLimitations
Sonogashira Coupling5-Bromo-2-phenylpyridinePd(PPh₃)₄, CuI84–99High yield, scalableRequires deprotection step
Suzuki-MiyauraPhenylboronic acidPdCl₂(PPh₃)₂52Avoids alkyne handlingLow yield, boronate instability
Gold-Catalyzed2-PhenylpyridineAuCl(PPh₃)73One-pot synthesisExpensive catalyst

Challenges and Mitigation Strategies

Side Reactions

  • Homocoupling : Excess TMSA or prolonged reaction times lead to Glaser-type diyne byproducts. Mitigated by strict stoichiometric control.

  • Protection-Deprotection Issues : Premature desilylation occurs in acidic conditions. Use of mild bases (K₂CO₃ instead of NaOH) minimizes this.

Purification Techniques

  • Column Chromatography : Silica gel with petroleum ether/EtOAc (95:5) effectively isolates the product.

  • Recrystallization : DCM/hexane mixtures improve purity for coordination chemistry applications.

Industrial-Scale Considerations

A 2024 patent (CN109824579B) highlights a continuous-flow system for Sonogashira coupling, achieving 89% yield at 10 g/hour throughput. Key adaptations include:

  • Residence Time : 12 minutes.

  • Catalyst Recovery : Pd nanoparticles immobilized on carbon nanotubes.

Emerging Methodologies

Photoredox Catalysis

A 2025 study demonstrated visible-light-driven alkynylation using 4CzIPN as a photocatalyst and NiBr₂·glyme, though yields remain suboptimal (42%).

Electrochemical Synthesis

Preliminary work by the Royal Society of Chemistry achieved 61% yield via anodic oxidation of 2-phenylpyridine, eliminating metal catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

5-Ethynyl-2-phenylpyridine as a Building Block

This compound serves as a versatile building block in organic synthesis. Its ethynyl group allows for further functionalization through various coupling reactions, such as Sonogashira coupling, which is essential for constructing more complex molecular architectures.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionReference
Sonogashira CouplingForms aryl-alkyne compounds
Click ChemistryFacilitates the synthesis of triazoles
Metal-Catalyzed Cross-CouplingGenerates complex organic molecules

Materials Science

Optoelectronic Applications

This compound has been utilized in the development of luminescent materials. Its incorporation into platinum and iridium complexes enhances photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and phosphorescent materials.

Case Study: Platinum Complexes

Recent studies have shown that platinum complexes derived from this compound exhibit significant aggregation-induced emission (AIE) properties. These complexes are being explored for their potential in optoelectronic devices due to their high quantum yields and stability under different environmental conditions .

Biological Applications

Cell Proliferation Studies

In the biological realm, derivatives of this compound have been employed to study cell proliferation. For instance, the related compound 5-ethynyl-2'-deoxyuridine (EdU) has been used as a thymidine analog to label newly synthesized DNA in proliferating cells. This method has proven effective in various studies assessing neurogenesis and cellular responses to stimuli.

Table 2: Biological Applications of EdU

ApplicationDescriptionReference
Cell Proliferation AssessmentUtilized to measure DNA synthesis in cells
Neurogenesis StudiesAnalyzed effects of exercise on cell growth
Stress Response ResearchInvestigated impact of stress on cell proliferation

Catalytic Properties

Catalysis in Organic Reactions

The compound has also shown promise as a catalyst or catalyst precursor in various organic reactions. Its ability to form stable complexes with transition metals enhances catalytic activity, particularly in reactions involving alkynes and carbonyl compounds.

Case Study: Gold(III) Complexes

Research indicates that gold(III) complexes containing this compound exhibit catalytic properties in the formation of amines and other functional groups from simple substrates. These findings suggest its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 5-ethynyl-2-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The phenyl and pyridine rings contribute to the compound’s overall stability and reactivity, enabling it to modulate various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical parameters of 5-Ethynyl-2-phenylpyridine (inferred) with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility (Polarity)
This compound C₁₃H₉N ~167.2 (calculated) Ethynyl (C5), Phenyl (C2) Not reported Low (hydrophobic)
5-Ethynyl-2-fluoropyridine C₇H₄FN 121.11 Ethynyl (C5), Fluorine (C2) Not reported Moderate
5-Ethynylpyridin-2-amine C₇H₆N₂ 118.14 Ethynyl (C5), Amine (C2) Not reported High (H-bonding)
5-Ethyl-2-vinylpyridine C₉H₁₁N 133.19 Ethyl (C5), Vinyl (C2) Not reported Low (hydrophobic)

Key Observations:

  • Molecular Weight and Steric Effects : The phenyl group in this compound increases molecular weight compared to smaller substituents (e.g., fluorine or amine), likely reducing solubility in polar solvents.
  • Solubility : The phenyl group’s hydrophobicity contrasts with the amine in 5-Ethynylpyridin-2-amine, which enhances water solubility via hydrogen bonding .
  • Reactivity : The ethynyl group enables click chemistry, as demonstrated by EdU , but steric hindrance from the phenyl group may slow reaction kinetics compared to less bulky analogs like 5-Ethynyl-2-fluoropyridine.

Q & A

Q. Basic Safety Guidelines

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Hazard Mitigation : Conduct a risk assessment for large-scale reactions. Use spill trays and secondary containment to manage accidental releases .

How can researchers characterize the structural and electronic properties of this compound?

Q. Basic Characterization Techniques

  • Spectroscopy : ¹H/¹³C NMR for backbone confirmation; IR spectroscopy to identify ethynyl C≡C stretches (~2100 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI-TOF) for molecular ion validation.

Q. Advanced Structural Analysis :

  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., iodine) for resolving ethynyl group geometry .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic properties (HOMO/LUMO levels) .

What strategies optimize regioselectivity in functionalizing the ethynyl group of this compound?

Q. Advanced Methodological Design

  • Catalytic Systems : For click chemistry, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles. Optimize ligand choice (e.g., TBTA) to enhance reaction rates .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of azide reactants.
  • Monitoring : Employ in situ Raman spectroscopy to track triazole formation .

How should researchers address contradictions in reported reaction yields for this compound derivatives?

Q. Advanced Data Analysis Framework

  • Reproducibility Checks : Standardize reagent purity (e.g., Pd catalysts ≥99.9%) and anhydrous conditions.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., homocoupled dimers) and adjust stoichiometry .
  • Statistical Validation : Perform triplicate experiments with error bars to assess variability.

What environmental impact assessments are applicable to this compound?

Q. Advanced Ecological Evaluation

  • Biodegradability Testing : Use OECD 301F (manometric respirometry) to estimate degradation kinetics .
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (EC₅₀) due to limited ecotoxicological data .
  • Computational Tools : Apply EPI Suite to predict bioaccumulation potential (log Kow) .

What stability challenges arise during storage of this compound, and how can they be mitigated?

Q. Basic Stability Considerations

  • Light Sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture Control : Use molecular sieves (3Å) in storage containers .
  • Incompatibilities : Avoid strong acids/bases to prevent alkyne protonation or polymerization .

Q. Advanced Stabilization Strategies :

  • Lyophilization : For long-term storage, lyophilize under vacuum and store at –80°C.
  • Radical Inhibitors : Add 0.1% BHT to suppress radical-mediated degradation .

How can computational methods guide the design of this compound-based materials?

Q. Advanced Computational Approaches

  • Molecular Dynamics (MD) : Simulate self-assembly behavior in solvent environments (e.g., chloroform) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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